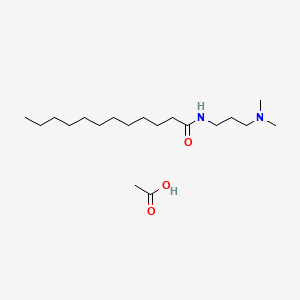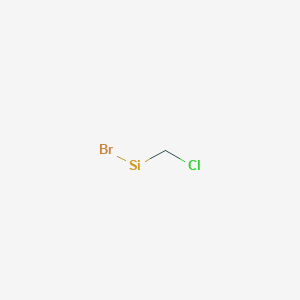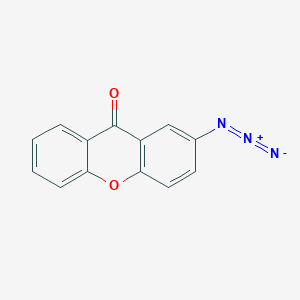
(1-Chloroethyl)phosphonothioic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloroethyl)phosphonothioic dichloride is an organophosphorus compound with the molecular formula C2H4Cl3PS It is characterized by the presence of a phosphonothioic group bonded to a 1-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloroethyl)phosphonothioic dichloride typically involves the reaction of phosphorus trichloride with 1-chloroethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with sulfur to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloroethyl)phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphonothioic esters.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various phosphonothioic acid derivatives, esters, and substituted phosphonothioic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-Chloroethyl)phosphonothioic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of (1-Chloroethyl)phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Ethylphosphonothioic dichloride: Similar in structure but with an ethyl group instead of a 1-chloroethyl group.
Methylphosphonothioic dichloride: Contains a methyl group instead of a 1-chloroethyl group.
Uniqueness
(1-Chloroethyl)phosphonothioic dichloride is unique due to the presence of the 1-chloroethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
22789-36-2 |
|---|---|
Fórmula molecular |
C2H4Cl3PS |
Peso molecular |
197.4 g/mol |
Nombre IUPAC |
dichloro-(1-chloroethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H4Cl3PS/c1-2(3)6(4,5)7/h2H,1H3 |
Clave InChI |
XINPIXTVMIJQEY-UHFFFAOYSA-N |
SMILES canónico |
CC(P(=S)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)

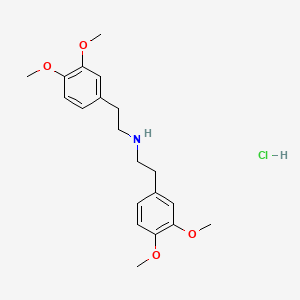
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
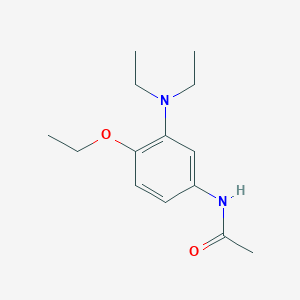
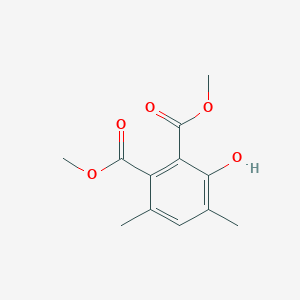
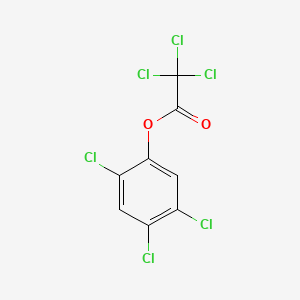
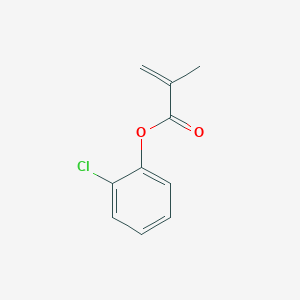
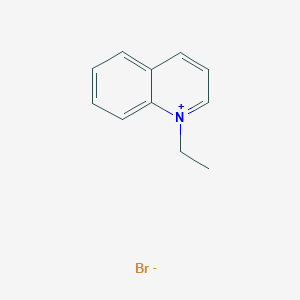
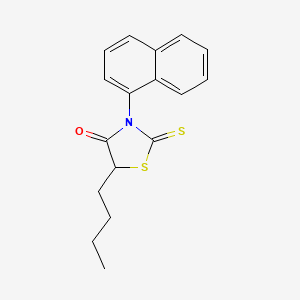
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
